Cas no 68972-96-3 (CIS-1,4-DIBENZYLOXY-2-BUTENE)
CIS-1,4-DIBENZYLOXY-2-BUTENE Chemical and Physical Properties
Names and Identifiers
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- CIS-1,4-DIBENZYLOXY-2-BUTENE
- (Z)-1-((4-(benzyloxy)but-2-enyloxy)methyl)benzene
- [(Z)-4-benzyloxybut-2-enoxy]methylbenzene
- 68972-96-3
- ({[(2Z)-4-(BENZYLOXY)BUT-2-EN-1-YL]OXY}METHYL)BENZENE
- SCHEMBL1524098
- [(Z)-4-phenylmethoxybut-2-enoxy]methylbenzene
- CIS-1,4-DIBENZYLOXY-2-BUTENE, 95%
- G86769
- (Z)-1,4-BIS(BENZYLOXY)BUT-2-ENE
- 1,4-Bis(benzyloxy)but-2-ene
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- MDL: MFCD00274311
- Inchi: 1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2/b8-7-
- InChI Key: SHOJWWNYFPQUHH-FPLPWBNLSA-N
- SMILES: O(C/C=C\COCC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 268.1464
- Monoisotopic Mass: 268.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.046 g/mL at 25 °C(lit.)
- Boiling Point: 146 °C/0.1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.551(lit.)
- PSA: 18.46
CIS-1,4-DIBENZYLOXY-2-BUTENE Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
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Hazardous Material Identification:
CIS-1,4-DIBENZYLOXY-2-BUTENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 455768-5ML |
CIS-1,4-DIBENZYLOXY-2-BUTENE |
68972-96-3 | 95% | 5ML |
¥650.61 | 2022-02-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-234373-5 ml |
cis-1,4-Dibenzyloxy-2-butene, |
68972-96-3 | 5 ml |
¥466.00 | 2023-09-05 | ||
| Cooke Chemical | S877578-5ml |
cis-1,4-Dibenzyloxy-2-butene |
68972-96-3 | 95% | 5ml |
RMB 534.63 | 2025-02-21 |
CIS-1,4-DIBENZYLOXY-2-BUTENE Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on CIS-1,4-DIBENZYLOXY-2-BUTENE
Introduction to CIS-1,4-DIBENZYLOXY-2-BUTENE (CAS No. 68972-96-3)
CIS-1,4-DIBENZYLOXY-2-BUTENE, a compound with the chemical formula C₁₆H₁₄O₂, is a derivative of butene featuring two benzyloxy groups at the 1 and 4 positions. This organobenzene compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in pharmaceutical synthesis. The presence of the benzyloxy moiety enhances its reactivity and makes it a valuable intermediate in the development of various bioactive molecules.
The compound's CAS number, 68972-96-3, provides a unique identifier for this substance, facilitating its recognition in scientific literature and industrial applications. Its molecular structure, characterized by a trans configuration between the double bond and the benzyloxy groups, influences its physical and chemical properties. Specifically, the cis configuration of CIS-1,4-DIBENZYLOXY-2-BUTENE contributes to its solubility in organic solvents and its ability to participate in various organic reactions.
Recent advancements in drug discovery have highlighted the importance of CIS-1,4-DIBENZYLOXY-2-BUTENE as a precursor in synthesizing novel therapeutic agents. Its role as a building block in constructing complex molecules has been particularly noted in the development of antimicrobial and anti-inflammatory drugs. The compound's ability to undergo selective functionalization makes it an attractive candidate for medicinal chemists seeking to design molecules with enhanced pharmacological profiles.
In the realm of chemical synthesis, CIS-1,4-DIBENZYLOXY-2-BUTENE is utilized in various reactions, including epoxide ring opening, dihydroxylation, and cross-coupling reactions. These transformations are crucial for constructing diverse molecular architectures, which are often required for achieving desired biological activities. The compound's reactivity towards transition metal catalysts has been particularly explored in recent studies, leading to innovative synthetic methodologies.
One notable application of CIS-1,4-DIBENZYLOXY-2-BUTENE is in the synthesis of fluorescent probes used in biochemical assays. The benzyloxy groups provide stability to the probe molecules while allowing for tunable fluorescence properties. This has enabled researchers to develop highly sensitive detection methods for various biological targets, including enzymes and small molecules. The compound's versatility as a probe has been demonstrated in studies focusing on cellular signaling pathways and metabolic processes.
The compound's significance extends to its role in material science, where it serves as a monomer or intermediate in polymerization reactions. The introduction of benzyloxy groups into polymers can modify their thermal stability and mechanical properties, making them suitable for advanced applications such as coatings and adhesives. Additionally, the ability to incorporate functional groups like benzyloxy into polymer backbones has opened new avenues for designing smart materials with responsive properties.
From an environmental perspective, research into CIS-1,4-DIBENZYLOXY-2-BUTENE has also focused on developing sustainable synthetic routes. Green chemistry principles have guided efforts to minimize waste and reduce energy consumption during production. For instance, catalytic processes that employ recyclable catalysts have been investigated to enhance efficiency while maintaining high yields. These approaches align with global efforts to promote eco-friendly chemical manufacturing practices.
The future prospects of CIS-1,4-DIBENZYLOXY-2-BUTENE are promising, with ongoing research exploring its potential in neurological disorders and cancer therapy. Its structural features make it a suitable candidate for designing molecules that can interact with biological targets involved in these conditions. Preclinical studies have begun to uncover its potential as a lead compound for further development into therapeutic agents.
In conclusion, CIS-1,4-DIBENZYLOXY-2-BUTENE (CAS No. 68972-96-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis, biochemical assays, material science, and sustainable chemistry. As research continues to uncover new uses for this compound, its importance is expected to grow further.
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